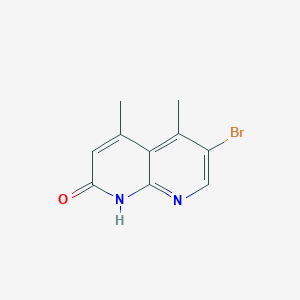

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one

Description

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one is a brominated naphthyridinone derivative characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The compound features a bromine substituent at position 6 and methyl groups at positions 4 and 7. The bromine atom enhances lipophilicity and may influence binding affinity, while the dimethyl groups likely contribute to steric and electronic effects, modulating receptor interactions .

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

6-bromo-4,5-dimethyl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C10H9BrN2O/c1-5-3-8(14)13-10-9(5)6(2)7(11)4-12-10/h3-4H,1-2H3,(H,12,13,14) |

InChI Key |

QHWKHVYHWGZHSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC2=NC=C(C(=C12)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of a bromine atom to the naphthyridine ring.

Methylation: Addition of methyl groups to specific positions on the ring.

Cyclization: Formation of the naphthyridine core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridines.

Scientific Research Applications

6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one could have several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

CB74 and CB91 (1,8-Naphthyridin-2(1H)-one Derivatives)

These compounds (e.g., N-(4-methylcyclohexyl)-1-benzyl-1,8-naphthyridin-2(1H)-on-3-carboxamide) feature carboxamide substituents at position 3 and exhibit high CB2R selectivity over CB1R. They inhibit proliferation of immune cells (e.g., peripheral blood mononuclear cells) and downregulate pro-inflammatory markers like TNF-α and NF-κB. Their effects are partially reversed by the CB2R antagonist SR 144528 (Ki = 0.6 nM for CB2R) . Key Differences: The absence of a bromine substituent and the presence of carboxamide groups in CB74/CB91 suggest distinct binding modes compared to the target compound.

Quinolin-2(1H)-one Derivatives (e.g., COR167)

Replacing the 1,8-naphthyridinone core with a quinolinone scaffold retains CB2R affinity but alters selectivity. COR167 (a quinolin-2-one derivative) demonstrates dose-dependent inhibition of inflammatory pain in mice (1–3 mg/kg) and immunomodulatory effects in multiple sclerosis models . Key Differences: The quinolinone core may enhance metabolic stability compared to naphthyridinones, while bromine in the target compound could improve membrane permeability.

Halogenated Derivatives

6-Chloro-1,8-naphthyridin-2(1H)-one

This analog (CAS 127446-42-8) replaces bromine with chlorine at position 6. Chlorine’s smaller atomic radius and lower lipophilicity may reduce binding affinity compared to brominated derivatives.

4-Chloro-1,8-naphthyridin-2(1H)-one (CAS 59514-93-1)

Chlorine at position 4 instead of 6 highlights positional effects on reactivity. This compound is used in drug development, though its biological targets are unspecified .

Antiallergy Agents: Sch 33303

Sch 33303 (1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one) inhibits sulfidopeptide leukotriene release, demonstrating oral activity in bronchospasm models. The acetoxy group at position 4 and propenyl chain at position 3 are critical for its mechanism .

Key Differences : The target compound lacks polar substituents (e.g., acetoxy), suggesting divergent therapeutic applications.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.